tert-Butyl 2-(bromomethyl)-5-nitrobenzoate
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Overview
Description
“tert-Butyl 2-(bromomethyl)-5-nitrobenzoate” is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as “tert-butyl p-(bromomethyl) Benzoate” and has a CAS Number of 108052-76-2 . It is a crystalline solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H15BrO2 . The SMILES string representation is BrCc1ccc (cc1)C (=O)OC © ©C .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.2 , and it is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .Scientific Research Applications
Synthesis and Chemical Reactions
Acylation of Anilines
tert-Butyl nitrite assists in synthesizing 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids. This process highlights its role as both a nitrosation reagent and a sustainable oxidant in Pd(ii)-catalyzed decarboxylative acylation (Wang, Zhang, & Fan, 2018).
Properties of Nitroxides
The study of nitroxides, such as tert-butyl nitroxides, reveals their importance as molecular probes and labels in various scientific fields. Their resistance to reduction is crucial in applications like biophysics and structural biology (Zhurko et al., 2020).
Fujiwara-Moritani Reactions
tert-Butyl perbenzoate can replace benzoquinone in Fujiwara-Moritani reactions, indicating its potential as a milder alternative for organic synthesis processes (Liu & Hii, 2011).
Material Science and Supramolecular Chemistry
Organic Magnetic Materials
Studies on nitroxide radicals like tert-butyl nitroxide help understand hydrogen bonds' role in organic magnetic materials. These radicals are crucial in forming dimeric antiferromagnetic exchange couplings, revealing insights into magnetic behavior (Ferrer et al., 2001).
Hydrogen-Bonded Supramolecular Structures
Compounds like 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles demonstrate the formation of various hydrogen-bonded supramolecular structures, highlighting the versatility of tert-butyl groups in facilitating complex molecular architectures (Castillo, Abonía, Cobo, & Glidewell, 2009).
Kinetics and Catalysis
- Deuterium Kinetic Isotope Effect: Research on 2-tert-butyl-2-adamantyl p-nitrobenzoate deuterated in the tert-butyl group sheds light on the steric effects in solvolysis reactions. This study is critical in understanding how tert-butyl groups influence reaction kinetics (Fry & Badger, 1975).
Additional Applications
- Gas Permeation Properties: Investigations into polybenzimidazoles with tert-butyl groups have shown significant improvements in gas permeation properties, underscoring the impact of tert-butyl groups on polymer science (Kumbharkar, Karadkar, & Kharul, 2006).
- Luminescence Properties in Terbium Complexes: Studies on terbium complexes with tert-butylbenzoic acid derivatives provide insights into the luminescence properties influenced by tert-butyl groups, which is vital in materials science and luminescence studies (Yi-bing, 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-6-9(14(16)17)5-4-8(10)7-13/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOERYPFCFEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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